molecular formula C7H10F3N3O2S B6287970 1,5-Dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonic acid methylamide, 95% CAS No. 2737206-91-4

1,5-Dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonic acid methylamide, 95%

Cat. No. B6287970
CAS RN: 2737206-91-4
M. Wt: 257.24 g/mol
InChI Key: XCJITRMGVAGRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonic acid methylamide, 95% (1,5-DMTFM-P4SA) is an organic compound that has been widely used in scientific research and laboratory experiments due to its wide range of applications. 1,5-DMTFM-P4SA has a wide range of applications in both organic and inorganic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1,5-DMTFM-P4SA has a wide range of applications in scientific research. It has been used in organic and inorganic chemistry as a reagent for the synthesis of various organic compounds. It has also been used in biochemistry as a reagent for the synthesis of enzymes and other biologically active molecules. In pharmacology, 1,5-DMTFM-P4SA has been used to synthesize various drugs and pharmaceuticals.

Mechanism of Action

1,5-DMTFM-P4SA acts as a proton-transfer agent in biochemical and physiological processes. It is able to transfer protons from one molecule to another, thus facilitating the formation of new chemical bonds. This process is known as proton-coupled electron transfer (PCET). PCET is a key process in the formation of biologically active molecules.
Biochemical and Physiological Effects
1,5-DMTFM-P4SA has been shown to have a wide range of biochemical and physiological effects. It has been shown to act as a proton-transfer agent in the formation of biologically active molecules, such as enzymes and other proteins. It has also been shown to act as a ligand, binding to and activating certain enzymes and other proteins. In addition, 1,5-DMTFM-P4SA has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,5-DMTFM-P4SA in laboratory experiments is its high purity. The compound is available in a 95% purity, which makes it ideal for use in experiments that require high purity reagents. In addition, 1,5-DMTFM-P4SA is relatively easy to synthesize, making it a cost-effective reagent for laboratory experiments. However, 1,5-DMTFM-P4SA is a relatively new compound, and as such, there is still a lack of information about its biochemical and physiological effects. This can limit its use in some experiments.

Future Directions

1,5-DMTFM-P4SA has a wide range of potential future applications. It could be used to synthesize new drugs and pharmaceuticals, as well as other biologically active molecules. In addition, further research into its biochemical and physiological effects could lead to new insights into the mechanisms of action of various enzymes and proteins. Finally, 1,5-DMTFM-P4SA could be used to develop new methods for synthesizing organic compounds, as well as new methods for synthesizing other biologically active molecules.

Synthesis Methods

1,5-DMTFM-P4SA is synthesized through a condensation reaction between 1,5-dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonic acid and methylamine. The reaction is catalyzed by sulfuric acid and is carried out at a temperature of 80-90°C. The reaction yields 1,5-DMTFM-P4SA as a white crystalline solid with a purity of 95%.

properties

IUPAC Name

N,1,5-trimethyl-3-(trifluoromethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3O2S/c1-4-5(16(14,15)11-2)6(7(8,9)10)12-13(4)3/h11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJITRMGVAGRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonic acid methylamide

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